Substance P (5-11)
Overview
Description
Substance P (5-11): is a heptapeptide derived from the C-terminal end of Substance P, a neuropeptide belonging to the tachykinin family. It is composed of the amino acid sequence Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. Substance P (5-11) specifically interacts with the neurokinin-1 tachykinin receptor and plays a significant role in various physiological processes, including pain perception and inflammation .
Mechanism of Action
Target of Action
Substance P (5-11), the C-terminal heptapeptide of Substance P, is a neuropeptide . Its primary target is the NK-1 tachykinin receptor . This receptor is a G protein-coupled receptor that mediates the actions of Substance P .
Mode of Action
Substance P (5-11) interacts with its target, the NK-1 tachykinin receptor, by binding to it . This interaction stimulates cellular growth in cell culture . It has also been shown that Substance P can promote wound healing of non-healing ulcers in humans .
Biochemical Pathways
Substance P (5-11) affects various biochemical pathways. It mediates interactions between neurons and immune cells, modulating immune cell proliferation rates and cytokine production . Some immune cells have also been found to secrete Substance P, hinting at an integral role of Substance P in the immune response .
Pharmacokinetics
The physicochemical properties of drugs can greatly influence their adme properties . For instance, the partition coefficient (P or logP) can indicate the balance between lipophilicity and hydrophilicity of a compound, which can affect its absorption and distribution .
Result of Action
The molecular and cellular effects of Substance P (5-11)'s action are diverse. It has been shown to stimulate cellular growth and modulate immune cell proliferation rates and cytokine production . It also plays a role in wound healing .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound . Factors such as age, strain, species variation, pregnancy, physical state, and chemical properties of the toxicant can greatly influence the toxicity of a specific compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Substance P (5-11) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of Substance P (5-11) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Substance P (5-11) undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide under oxidative conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products:
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Peptide with free thiol groups.
Substitution: Peptide with altered amino acid sequence.
Scientific Research Applications
Chemistry: Substance P (5-11) is used as a model peptide in studies involving peptide synthesis, structure-activity relationships, and receptor binding assays .
Biology: In biological research, Substance P (5-11) is utilized to study the mechanisms of pain transmission and inflammation. It serves as a tool to investigate the role of neurokinin-1 receptors in various physiological and pathological processes .
Medicine: Substance P (5-11) has potential therapeutic applications in pain management and inflammatory diseases. It is also being explored for its role in wound healing and tissue regeneration .
Industry: In the pharmaceutical industry, Substance P (5-11) is used in the development of new analgesic and anti-inflammatory drugs. It is also employed in the production of diagnostic assays for detecting neurokinin-1 receptor activity .
Comparison with Similar Compounds
Substance P: The full-length undecapeptide from which Substance P (5-11) is derived.
Neurokinin A: Another tachykinin peptide with similar receptor binding properties.
Neurokinin B: A tachykinin peptide with distinct receptor specificity.
Uniqueness: Substance P (5-11) is unique due to its specific interaction with the neurokinin-1 receptor and its role in modulating pain and inflammation. Unlike the full-length Substance P, the heptapeptide fragment retains receptor binding activity while being more stable and easier to synthesize .
Properties
IUPAC Name |
(2S)-2-amino-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H60N10O9S/c1-24(2)20-30(40(59)48-28(36(45)55)18-19-61-3)47-35(54)23-46-38(57)31(21-25-10-6-4-7-11-25)50-41(60)32(22-26-12-8-5-9-13-26)51-39(58)29(15-17-34(44)53)49-37(56)27(42)14-16-33(43)52/h4-13,24,27-32H,14-23,42H2,1-3H3,(H2,43,52)(H2,44,53)(H2,45,55)(H,46,57)(H,47,54)(H,48,59)(H,49,56)(H,50,60)(H,51,58)/t27-,28-,29-,30-,31-,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHJIELOJQJHCG-JNRWAQIZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H60N10O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30965436 | |
Record name | 20-Amino-11,14-dibenzyl-4,7,10,13,16,19-hexahydroxy-17-(3-hydroxy-3-iminopropyl)-5-(2-methylpropyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12,15,18-hexaazatricosa-3,6,9,12,15,18-hexaene-1,23-diimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30965436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
869.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51165-09-4 | |
Record name | Substance P (5-11) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051165094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20-Amino-11,14-dibenzyl-4,7,10,13,16,19-hexahydroxy-17-(3-hydroxy-3-iminopropyl)-5-(2-methylpropyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12,15,18-hexaazatricosa-3,6,9,12,15,18-hexaene-1,23-diimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30965436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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